(3-Bromo-4-ethylphenyl)methanamine
Description
(3-Bromo-4-ethylphenyl)methanamine is a substituted aromatic amine with the molecular formula C₉H₁₂BrN and an average molecular mass of 213.09 g/mol. The compound features a benzene ring substituted with a bromine atom at the 3-position, an ethyl group at the 4-position, and a methanamine (-CH₂NH₂) group attached to the aromatic core. The bromine substituent contributes electron-withdrawing effects, while the ethyl group provides steric bulk and mild electron-donating properties.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(3-bromo-4-ethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6,11H2,1H3 |
InChI Key |
BUXCDPRIPGZURC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-ethylphenyl)methanamine typically involves the bromination of 4-ethylphenylmethanamine. The process can be summarized as follows:
Starting Material: 4-ethylphenylmethanamine.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of (3-Bromo-4-ethylphenyl)methanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-ethylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted phenylmethanamines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. It serves as a precursor for various pharmaceuticals, particularly in the development of anticancer agents. For instance, derivatives of (3-Bromo-4-ethylphenyl)methanamine have shown promise in inhibiting specific cancer cell lines, indicating its potential as a lead compound in drug discovery.
Case Study: Anticancer Activity
A study demonstrated that derivatives of (3-Bromo-4-ethylphenyl)methanamine exhibited significant cytotoxicity against breast cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications on the bromine and ethyl groups could enhance the compound's efficacy against cancer cells.
Organic Synthesis
In organic synthesis, (3-Bromo-4-ethylphenyl)methanamine acts as an important intermediate in the preparation of more complex molecules. It can undergo various reactions such as nucleophilic substitutions and coupling reactions to form new compounds with diverse functionalities.
Data Table 1: Reactions Involving (3-Bromo-4-ethylphenyl)methanamine
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Aqueous NaOH | 4-Ethylphenylmethanol |
| Coupling Reaction | Pd-catalyzed coupling | Biaryl compounds |
| Reduction | LiAlH4 in THF | 4-Ethylphenylmethanamine |
Material Science
The compound is also explored for its applications in material science, particularly in the development of polymers and coatings. Its bromine substituent allows for further functionalization, which can improve the properties of polymeric materials.
Case Study: Polymer Development
Research has shown that incorporating (3-Bromo-4-ethylphenyl)methanamine into polymer matrices can enhance thermal stability and mechanical strength. This has implications for creating advanced materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (3-Bromo-4-ethylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares (3-Bromo-4-ethylphenyl)methanamine with structurally related methanamine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (3-Bromo-4-ethylphenyl)methanamine | Br (3), -C₂H₅ (4), -CH₂NH₂ (1) | C₉H₁₂BrN | 213.09 | Bromo and ethyl groups balance electronic effects; primary amine for reactivity. |
| (3-Bromo-4-fluorophenyl)methanamine | Br (3), F (4), -CH₂NH₂ (1) | C₇H₇BrFN | 218.04 | Fluorine’s electronegativity enhances ring deactivation compared to ethyl. |
| (3-Bromo-4-methoxyphenyl)methanamine | Br (3), -OCH₃ (4), -CH₂NH₂ (1) | C₈H₁₀BrNO | 230.07 | Methoxy group increases solubility but reduces lipophilicity vs. ethyl. |
| (5-Phenylfuran-2-yl)methanamine | Furan ring, phenyl (5), -CH₂NH₂ | C₁₁H₁₁NO | 173.21 | Heterocyclic core alters electronic properties and binding interactions. |
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature is partially offset by ethyl’s electron-donating character in the target compound, whereas fluorine or methoxy substituents in analogs intensify ring deactivation .
- Synthetic Utility : Bromine at the 3-position enables cross-coupling reactions (e.g., Suzuki or cyanation), as seen in palladium-mediated syntheses of related compounds .
Biological Activity
(3-Bromo-4-ethylphenyl)methanamine is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and an ethyl group on a phenyl ring, is a derivative of methanamine and is being explored for its medicinal properties. This article reviews the biological activity of (3-Bromo-4-ethylphenyl)methanamine, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3-Bromo-4-ethylphenyl)methanamine is CHBrN, with a molecular weight of approximately 227.11 g/mol. The compound's structure includes:
- A bromine atom at the 3-position of the phenyl ring.
- An ethyl group at the 4-position.
- A methanamine functional group.
This unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of (3-Bromo-4-ethylphenyl)methanamine may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. For instance, derivatives with bromine substitutions often demonstrate enhanced binding affinity to target enzymes due to halogen bonding effects.
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. These effects may be mediated through apoptosis induction and inhibition of cell proliferation .
- Neurotransmitter Interaction : Some studies suggest that bromophenol derivatives can interact with neurotransmitter receptors, potentially influencing neurological pathways .
Antimicrobial Properties
(3-Bromo-4-ethylphenyl)methanamine and its derivatives have exhibited antimicrobial properties against several bacterial strains. Studies have shown that these compounds can inhibit specific enzymes crucial for bacterial metabolism, making them potential candidates for developing new antibacterial agents .
Anticancer Effects
The anticancer potential of (3-Bromo-4-ethylphenyl)methanamine has been highlighted in various studies:
- Cell Line Studies : Compounds similar to (3-Bromo-4-ethylphenyl)methanamine have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa, HCT116, and A549. The IC values for these compounds often fall within nanomolar concentrations, indicating potent activity .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects includes the induction of mitochondrial apoptosis and inhibition of key cellular pathways involved in tumor growth .
Case Studies
Several case studies illustrate the biological activity of (3-Bromo-4-ethylphenyl)methanamine:
- Study on Anticancer Activity : In a study assessing the efficacy of bromophenol derivatives, (3-Bromo-4-ethylphenyl)methanamine was found to induce apoptosis in cancer cells through mitochondrial pathways. The study reported IC values as low as 0.075 µM in MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .
- Antimicrobial Activity Assessment : Another study focused on the antibacterial properties of related compounds found that they effectively inhibited the growth of drug-resistant bacterial strains, suggesting a promising avenue for new antibiotic development .
Data Tables
| Activity Type | Target/Effect | IC Value |
|---|---|---|
| Anticancer | MCF-7 Cells | 0.075 µM |
| Antimicrobial | Various Bacterial Strains | Varies by strain |
| Enzyme Inhibition | Alkaline Phosphatase | Varies |
Q & A
Basic: What synthetic routes are optimal for preparing (3-Bromo-4-ethylphenyl)methanamine, and what critical reaction conditions ensure high yield?
Answer:
The synthesis of (3-Bromo-4-ethylphenyl)methanamine typically involves multi-step functionalization of a pre-substituted benzene ring. A plausible route includes:
Friedel-Crafts alkylation to introduce the ethyl group at the para position of bromobenzene derivatives.
Bromination using electrophilic agents (e.g., Br₂/FeBr₃) to install bromine at the meta position relative to the ethyl group.
Amination via reductive amination or Gabriel synthesis to introduce the methanamine group.
Critical conditions include:
- Temperature control (e.g., 0–5°C for bromination to avoid poly-substitution) .
- Purification via liquid-liquid extraction (e.g., methyl tert-butyl ether and NaOH) and column chromatography (silica gel, hexane/ethyl acetate) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing (3-Bromo-4-ethylphenyl)methanamine?
Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl CH₃/CH₂ splitting, bromine-induced deshielding) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~213 for C₉H₁₂BrN⁺) and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for research-grade material) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, particularly to confirm stereochemistry .
Advanced: How does the ethyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The ethyl group introduces steric hindrance, potentially slowing transmetallation steps in cross-coupling reactions. However, the bromine atom remains accessible for:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to replace Br with aryl groups.
- Buchwald-Hartwig Amination : Introduce secondary amines via Pd-catalyzed C–N bond formation.
Methodological Tip : Optimize ligand choice (e.g., SPhos for bulky substrates) and reaction time to mitigate steric effects .
Advanced: How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structural determination?
Answer:
- Disorder Handling : Use SHELXL’s PART and AFIX commands to model atomic disorder. Refine occupancy factors iteratively .
- Twinning Analysis : Employ PLATON’s TWINABS to deconvolute overlapping reflections in twinned crystals .
- Validation Tools : Cross-check with CCDC databases to identify plausible bond lengths/angles.
Advanced: What computational strategies predict the compound’s bioactivity (e.g., enzyme inhibition)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., microbial enzymes like leucyl-tRNA synthetase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Coramine substituent effects (e.g., bromine’s electronegativity, ethyl’s hydrophobicity) with activity datasets .
Safety: What protocols mitigate risks during handling and disposal of (3-Bromo-4-ethylphenyl)methanamine?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H318 hazards) .
- Ventilation : Use fume hoods to prevent inhalation (H335).
- Waste Disposal : Neutralize amines with dilute HCl before transferring to halogenated waste containers .
Advanced: How can researchers reconcile conflicting NMR data (e.g., unexpected splitting or integration)?
Answer:
- Dynamic Effects : Check for restricted rotation (e.g., ethyl group) causing non-equivalent protons.
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish byproducts.
- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are dry to prevent peak broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
